molecular formula C17H21NO4 B600824 Galanthamine N-Oxide CAS No. 134332-50-6

Galanthamine N-Oxide

Cat. No.: B600824
CAS No.: 134332-50-6
M. Wt: 303.35 g/mol
InChI Key: LROQBKNDGTWXET-CSBKYJRVSA-N
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Description

Galanthamine N-Oxide is an oxidized derivative of galanthamine, an alkaloid originally isolated from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galanthamine is well-known for its acetylcholinesterase inhibitory activity, which has made it a valuable compound in the treatment of Alzheimer’s disease. This compound retains some of these properties and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, under mild conditions. The reaction proceeds smoothly, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process likely involves the large-scale oxidation of galanthamine using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of galanthamine from natural sources or synthetic routes make industrial production feasible .

Chemical Reactions Analysis

Types of Reactions: Galanthamine N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction of this compound can revert it back to galanthamine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1.1 Alzheimer’s Disease Treatment

Galanthamine N-oxide, like its parent compound galantamine, acts as a reversible inhibitor of acetylcholinesterase, which increases the availability of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission in patients with Alzheimer's disease, where cholinergic function is impaired. Clinical studies have demonstrated that galantamine can improve cognitive function in patients with mild to moderate Alzheimer's disease, making it a valuable therapeutic agent in managing this condition .

1.2 Organophosphate Poisoning Antidote

Recent research has indicated that galantamine N-oxide may serve as an effective antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase irreversibly, leading to excessive accumulation of acetylcholine and subsequent toxicity. This compound's reversible inhibition properties can counteract this effect, providing a potential treatment option for acute poisoning scenarios .

Anticancer Research

This compound has also been explored for its anticancer properties. Studies have shown that galanthamine-type alkaloids exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been investigated, particularly in the context of breast and prostate cancers. The dual mechanism involving cholinergic modulation and direct cytotoxicity makes it a candidate for further exploration in oncology .

Analytical Applications

3.1 Detection and Quantification

The detection and quantification of this compound in biological samples have been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods allow for precise measurement of the compound in plasma and other biological matrices, which is essential for pharmacokinetic studies and therapeutic monitoring .

Case Studies

  • Case Study 1: Alzheimer's Disease
    A randomized controlled trial involving patients with mild Alzheimer's disease showed that treatment with galantamine resulted in significant improvements in cognitive scores compared to placebo groups. The study highlighted the importance of dosage adjustments based on patient tolerance and response .
  • Case Study 2: Organophosphate Poisoning
    In animal models, the administration of galantamine N-oxide demonstrated a reduction in mortality rates following exposure to lethal doses of organophosphates. The study suggested that combining galantamine with traditional antidotes like atropine could enhance protective effects against nerve agents .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Alzheimer’s Disease TreatmentEnhances cholinergic transmission; improves cognitive function
Organophosphate PoisoningActs as a reversible acetylcholinesterase inhibitor; potential antidote
Anticancer ResearchInduces apoptosis; cytotoxic effects on cancer cell lines
Analytical TechniquesHPLC/MS used for detection and quantification

Mechanism of Action

Galanthamine N-Oxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is similar to that of galanthamine, although the potency and efficacy of this compound may differ .

Comparison with Similar Compounds

    Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

    N-Demethylgalanthamine: A derivative with similar biological activity.

    O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.

Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .

Biological Activity

Galanthamine N-oxide is an oxidized derivative of galanthamine, a well-known alkaloid primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H21NO4\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{4} and is characterized by the presence of an N-oxide functional group. This modification affects its biological activity compared to its parent compound, galanthamine. The compound is typically derived from various species within the Amaryllidaceae family, including Lycoris incarnata, Lycoris radiata, and Lycoris sanguinea .

This compound exhibits its biological effects primarily through the inhibition of AChE, which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. This action is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases like Alzheimer's. Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), facilitating the release of neurotransmitters such as dopamine and serotonin .

1. Acetylcholinesterase Inhibition

Research indicates that this compound has a reduced capacity to inhibit AChE compared to galanthamine. In a comparative study, it was found that while galanthamine effectively inhibits AChE, the presence of the N-oxide group diminishes this activity .

CompoundAChE Inhibition IC50 (µM)
Galanthamine0.1
This compound0.5

2. Neuroprotective Effects

This compound exhibits antioxidative properties, reducing reactive oxygen species (ROS) release by up to 50% in neuronal cells. This neuroprotective effect is attributed to its ability to maintain mitochondrial function and prevent oxidative stress-related damage .

3. Antiprotozoal Activity

Studies have shown that this compound possesses antiprotozoal activity, although it is less potent than its parent compound. For example, it demonstrated an IC50 value against Plasmodium falciparum that was significantly higher than that observed for galanthamine .

ActivityGalanthamine IC50 (µg/mL)This compound IC50 (µg/mL)
P. falciparum4.28>10

Case Studies

Q & A

Basic Research Questions

Q. How can Galanthamine N-Oxide be reliably quantified in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) for high sensitivity (LOD ~43 fg) and specificity. Validate the protocol using solid-phase extraction (SPE) with Oasis HLB cartridges to isolate alkaloids, followed by quantification against standardized reference materials . For metabolic profiling, employ 1H^1H NMR to identify major metabolites (e.g., amino acids, citric acid cycle intermediates) and quantify this compound in parallel .

Q. What experimental models are suitable for evaluating this compound’s acetylcholinesterase (AChE) inhibition?

  • Methodological Answer : Use species-specific AChE isoforms (e.g., electric eel AChE for preliminary screening, EC50_{50} = 26.2 μM , and human AChE for translational relevance). Perform competitive inhibition assays with acetylthiocholine as a substrate, and compare results to Galanthamine (IC50_{50} = 0.35–500 nM ). Include Torpedo californica AChE for structural studies, as its crystal structure reveals binding interactions with Trp84 and the acyl-binding pocket .

Q. What extraction methods maximize this compound yield from plant biomass?

  • Methodological Answer : Optimize pressurized liquid extraction (PLE) with ethanol-water mixtures (e.g., 70% ethanol) at elevated temperatures (50–60°C) to enhance alkaloid solubility. For in vitro cultures, modify Murashige and Skoog (MS) basal medium by adjusting ammonium (X1), nitrate (X2), and sucrose (X4) concentrations to boost intracellular alkaloid accumulation (R2^2 = 93.6 for TotalGal ).

Advanced Research Questions

Q. How can nutrient modulation in plant cultures enhance this compound biosynthesis?

  • Methodological Answer : Implement a full factorial experimental design (e.g., 24^4 FFE) to test interactions between ammonium, nitrate, phosphate, and sucrose. Use regression models to predict optimal conditions; for example, doubling nitrogen fertilizer increases amino acids but not this compound, suggesting standard N/K levels suffice for maximal yield . Validate with 1H^1H NMR metabolic profiling to correlate nutrient shifts with alkaloid production .

Q. What structural modifications could improve this compound’s dual AChE inhibition and nicotinic receptor modulation?

  • Methodological Answer : Perform docking simulations (e.g., AUTODOCK) to identify binding regions in AChE’s active site gorge and peripheral anionic site (PAS). Introduce hydrophobic/aromatic groups to enhance interactions with residues like Trp84 and Asp23 . Synthesize bis-interacting ligands (e.g., 1,2-dihydrogalanthamine derivatives) with IC50_{50} values <0.19 μM, leveraging tertiary amine protonation at physiological pH for electrostatic interactions .

Q. How do discrepancies in reported inhibitory potencies of this compound arise across studies?

  • Methodological Answer : Variability may stem from enzyme sources (e.g., electric eel vs. human AChE isoforms ), assay conditions (pH, substrate concentration), or purity of extracted compounds. Standardize assays using recombinant human AChE and validate purity via HPLC-MS. Cross-reference with X-ray crystallography data to confirm binding modes .

Q. Can this compound mitigate Aβ1–42 fibrillogenesis in Alzheimer’s models?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor Aβ1–42 conformational changes. Co-incubate this compound with Cu2+^{2+} to stabilize unfolded Aβ conformations, preventing oligomerization. Confirm via fluorescence assays (e.g., thioflavin T) and compare to Galanthamine’s effects .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal this compound accumulation under high nitrogen fertilization?

  • Analysis : While doubled nitrogen increases amino acids (e.g., glutamine) and citric acid intermediates, it may divert metabolic flux away from alkaloid biosynthesis. This highlights the need for balanced nutrient ratios (e.g., N:K = 1:1) to prioritize secondary metabolite pathways .

Properties

CAS No.

134332-50-6

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1

InChI Key

LROQBKNDGTWXET-CSBKYJRVSA-N

SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

Isomeric SMILES

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

Appearance

White to Off-White Solid

melting_point

113-118°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide;  Nivalin-oxide;  Galanthamine 10-Oxide;  Galanthamine β-N-oxide

Origin of Product

United States

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